BMS-932481

概要

説明

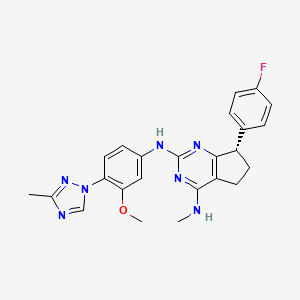

BMS-932481は、ブリストル・マイヤーズスクイブが開発したγセクレターゼモジュレーターです。 これは、非NSAIDの二環式ピリミジン化合物であり、アミロイドβペプチド、特にアミロイドβ1-42とアミロイドβ1-40の産生を選択的に減らすように設計されており、総アミロイドβレベルは維持されます 。 この化合物は、アミロイドβペプチドの生成に重要な役割を果たすγセクレターゼ酵素を調節することにより、アルツハイマー病の治療における潜在的な用途について調査されています .

準備方法

BMS-932481の合成には、ラセミ体の中間体のビニログダイナミックキネティック分解(VDKR)に基づく6段階のプロセスが含まれています 。 主要な手順には次のものがあります。

二環式ピリミジン核の形成: これは、ピリミジン誘導体と適切なアルデヒドを塩基性条件下で反応させることを含みます。

鈴木・宮浦カップリング: このステップは、パラジウム触媒を使用して、ボロン酸誘導体をハロゲン化ピリミジンとカップリングすることを含みます。

不斉水素化: このステップは、ロジウム触媒を使用して、高いエナンチオ選択性を実現します。

分子内ヒドロアシル化: このステップは、二環式構造を形成します。

野依不斉転移水素化: このステップは、生成物のエナンチオ選択性をさらに精製します。

最終的な脱保護と精製: このステップは、保護基を除去し、最終生成物を精製することを含みます.

化学反応の分析

BMS-932481は、次のようないくつかの種類の化学反応を起こします。

これらの反応から生成される主要な生成物には、酸化代謝物と置換誘導体が含まれ、質量分析法や核磁気共鳴分光法などの技術を使用して分析できます .

科学研究への応用

化学: この化合物は、γセクレターゼモジュレーションと二環式ピリミジン誘導体の合成を研究するためのモデルとして役立ちます.

生物学: This compoundは、アミロイドβの産生とクリアランスに関与する生物学的経路を調査するために使用されます.

科学的研究の応用

Pharmacokinetics

The pharmacokinetic studies demonstrated:

- Oral Bioavailability : BMS-932481 showed good oral absorption with dose-proportional pharmacokinetics after single and multiple doses.

- Food Effects : High-fat meals significantly increased peak plasma concentration and altered the time to peak concentration .

Safety and Tolerability

Initial clinical trials indicated that this compound was well tolerated at lower doses. However, elevated liver enzymes were noted at higher doses, leading to concerns over its safety profile. The compound was associated with a high incidence of hepatocellular damage during multiple ascending dose studies, prompting further investigation into its mechanism of toxicity .

Alzheimer's Disease

This compound was primarily investigated for its potential application in treating Alzheimer’s disease. The modulation of amyloid-beta production is a key therapeutic strategy aimed at reducing amyloid plaque formation, a hallmark of Alzheimer’s pathology.

Clinical Trials

- Phase 1 Clinical Trials : These trials assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers. Results showed a dose-dependent modulation of amyloid-beta peptides with significant reductions in potentially harmful forms .

- Safety Concerns : Despite initial efficacy signals, the development was halted due to adverse liver findings after repeated dosing, highlighting the need for further research into safer GSMs .

Mechanistic Studies

Retrospective studies have been conducted to understand the mechanisms behind the observed liver injury. These studies utilized:

- Metabolite Profiling : Investigations into the oxidative metabolism of this compound revealed that it inhibits bile salt export pumps, which may contribute to liver injury risk .

- In Vitro Studies : Experiments on human hepatocytes indicated that elevated hepatic concentrations could exacerbate toxicity risks associated with the drug .

Comparative Analysis with Other Compounds

| Compound | Mechanism | Efficacy in Reducing Aβ | Safety Profile |

|---|---|---|---|

| This compound | Gamma-secretase modulator | Significant reduction | Concerns over DILI |

| E2012 | Gamma-secretase modulator | ~50% reduction | Side effects on cholesterol |

| PF-06648671 | Gamma-secretase modulator | Reductions in Aβ40/42 | No major side effects reported |

作用機序

類似化合物との比較

BMS-932481は、その選択性と効力により、γセクレターゼモジュレーターの中でユニークです。 類似の化合物には次のものがあります。

BMS-986133: 関連する化学構造と同様の効力を有する別のγセクレターゼモジュレーター.

ニロガセスタット: アミロイドβレベルの低下に有効性が示されていますが、作用機序が異なるγセクレターゼ阻害剤.

This compoundは、生成されるアミロイドβペプチドの総量を変更することなく、γセクレターゼ活性を選択的に調節する能力で際立っており、今後の研究開発のための有望な候補となっています .

生物活性

BMS-932481 is a bicyclic pyrimidine compound developed as a selective γ-secretase modulator (GSM), primarily aimed at treating Alzheimer's disease (AD). This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and safety profile based on diverse research findings.

This compound functions by modulating the activity of γ-secretase, an enzyme involved in the cleavage of amyloid precursor protein (APP). This modulation leads to a reduction in the production of amyloid-beta (Aβ) peptides, particularly Aβ 1–40 and Aβ 1–42, which are implicated in the pathogenesis of AD. Notably, while this compound decreases these longer, more toxic Aβ forms, it increases the levels of shorter, less amyloidogenic peptides such as Aβ 1–37 and Aβ 1–38 .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies:

- Absorption : The compound is well absorbed orally, with dose proportionality observed after single doses. It exhibits approximately three-fold accumulation after multiple dosing .

- Food Effects : High-fat meals significantly impact its pharmacokinetics, doubling the maximum concentration () and prolonging the time to reach maximum concentration () by 1.5 hours .

- Distribution : In preclinical studies, this compound demonstrated a brain-to-plasma concentration ratio indicating effective central nervous system penetration .

Phase 1 Clinical Trials

A phase 1 clinical trial assessed the safety and pharmacodynamics of this compound in healthy volunteers. Key findings include:

- Dose-dependent Effects : The study revealed that single doses ranging from 10 to 1200 mg resulted in significant reductions in Aβ 1–42 and Aβ 1–40 levels in both plasma and cerebrospinal fluid (CSF) .

- Liver Enzyme Elevation : Notably, elevations in alanine aminotransferase (ALT) were observed at higher doses, leading to concerns about potential drug-induced liver injury (DILI) due to bioaccumulation .

Drug-Induced Liver Injury (DILI)

A retrospective investigation into DILI associated with this compound highlighted several critical aspects:

- Incidence and Mechanism : DILI was characterized by a high incidence of hepatocellular damage correlated with dose and exposure levels. The mechanism involved inhibition of bile salt export pump (BSEP) and multidrug resistance protein 4 (MRP4), leading to disrupted bile acid transport .

- Metabolite Profiling : Studies indicated that oxidative metabolism followed by biliary elimination was the primary route of disposition for this compound. However, elevated hepatic concentrations raised concerns about toxicity risks during repeated dosing .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

| Parameter | Findings |

|---|---|

| Mechanism | Modulates γ-secretase activity to reduce toxic Aβ peptides |

| Pharmacokinetics | Well absorbed; food effects enhance bioavailability |

| Clinical Efficacy | Reduces Aβ levels; potential for DILI at higher doses |

| Safety Profile | ALT elevations noted; further development halted due to safety concerns |

特性

CAS番号 |

1263871-36-8 |

|---|---|

分子式 |

C24H24FN7O |

分子量 |

445.5 g/mol |

IUPAC名 |

(7S)-7-(4-fluorophenyl)-2-N-[3-methoxy-4-(3-methyl-1,2,4-triazol-1-yl)phenyl]-4-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C24H24FN7O/c1-14-27-13-32(31-14)20-11-8-17(12-21(20)33-3)28-24-29-22-18(15-4-6-16(25)7-5-15)9-10-19(22)23(26-2)30-24/h4-8,11-13,18H,9-10H2,1-3H3,(H2,26,28,29,30)/t18-/m0/s1 |

InChIキー |

NDVMOVOEROCRIO-SFHVURJKSA-N |

SMILES |

CC1=NN(C2=CC=C(NC3=NC([C@H](C4=CC=C(F)C=C4)CC5)=C5C(NC)=N3)C=C2OC)C=N1 |

異性体SMILES |

CC1=NN(C=N1)C2=C(C=C(C=C2)NC3=NC4=C(CC[C@H]4C5=CC=C(C=C5)F)C(=N3)NC)OC |

正規SMILES |

CC1=NN(C=N1)C2=C(C=C(C=C2)NC3=NC4=C(CCC4C5=CC=C(C=C5)F)C(=N3)NC)OC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

BMS-932481; BMS 932481; BMS932481 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。